molecular formula C8H5F3N2O B172769 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol CAS No. 113787-85-2

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol

Cat. No. B172769
M. Wt: 202.13 g/mol
InChI Key: BGENIUKSOIBFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol is a phenol derivative with a trifluoromethyl group attached to the phenol ring . The molecular formula of this compound is C7H5F3O .

Scientific Research Applications

Photoactivation and Alkylation

  • Research by Raimer and Lindel (2013) demonstrates the use of diazirine derivatives, like 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol, in photoactivation processes. They showed that irradiating such compounds leads to Friedel-Crafts alkylations, a type of chemical reaction, which suggests cleaner and more efficient use in chemical biology (Raimer & Lindel, 2013).

Photoaffinity Reagents

  • Shih and Bayley (1985) discussed the preparation of a specific diazirine-based amino acid for incorporation into peptide photoaffinity reagents. They highlighted its utility as a building block for peptide-based probes in biochemistry (Shih & Bayley, 1985).

Chromogenic Diazirine

  • Hatanaka et al. (1989) synthesized diazirine derivatives as carbene precursors with chromogenic groups. This approach allows for spectrophotometric detection of labeled products in photoaffinity labeling, avoiding the need for radioactive techniques (Hatanaka et al., 1989).

Surface Modification

  • Lawrence et al. (2011) utilized 3-aryl-3-(trifluoromethyl)diazirines for the covalent surface modification of graphitic carbon and carbon nanotubes. This demonstrates the compound's utility in material science, particularly in modifying carbon-based materials (Lawrence et al., 2011).

Photocrosslinking in Molecular Biology

  • Kogon et al. (1992) synthesized a new cleavable carbene-generating reagent used in photocrosslinking experiments in molecular biology. This highlights the compound's role in studying molecular interactions and structures (Kogon et al., 1992).

Gold Nanoparticle Modification

  • Ismaili, Lee, and Workentin (2010) demonstrated the use of diazirine-modified gold nanoparticles for efficient photoinduced interfacial carbene insertion reactions. This research has implications for nanoparticle technology and surface chemistry (Ismaili et al., 2010).

Photolabeling Studies

  • Kumar, Tipton, and Manetsch (2016) developed ambient light stable diazirine photolabels, enhancing the utility of these compounds in photolabeling studies, particularly in biological research (Kumar et al., 2016).

Synthesis and Labeling

  • Ambroise et al. (2001) discussed the synthesis of bifunctional diazirinyl building blocks, including their tritiated versions, for use in photoactivatable tags for labeling proteins or small molecules (Ambroise et al., 2001).

Safety And Hazards

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol is harmful by inhalation, in contact with skin, and if swallowed . It causes burns and may cause respiratory irritation .

properties

IUPAC Name

3-[3-(trifluoromethyl)diazirin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)7(12-13-7)5-2-1-3-6(14)4-5/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGENIUKSOIBFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol

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